Benzo[b]thiophene, 5-chloro-3-phenyl-
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Overview
Description
Benzo[b]thiophene, 5-chloro-3-phenyl- is a heterocyclic compound that belongs to the class of organosulfur compounds known as benzothiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. The presence of a chlorine atom at the 5-position and a phenyl group at the 3-position makes this compound unique. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzo[b]thiophenes involves the aryne reaction with alkynyl sulfides. This one-step intermolecular reaction utilizes o-silylaryl triflates and alkynyl sulfides to produce a wide range of 3-substituted benzothiophenes . The reaction typically involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides on electrophilic aryne intermediates, followed by ring-closure .
Another method involves the intramolecular cyclization of o-alkinylthioanisoles, which regioselectively produces benzothiophenes . Additionally, the Claisen rearrangement reaction has been employed to synthesize benzothiophenes .
Industrial Production Methods
Industrial production of benzo[b]thiophenes often involves the use of transition-metal catalyzed reactions. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, has also been explored .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene, 5-chloro-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the benzothiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzothiophenes depending on the reagents used
Scientific Research Applications
Benzo[b]thiophene, 5-chloro-3-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 5-chloro-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of benzothiophenes have been shown to inhibit kinases, modulate estrogen receptors, and induce apoptosis in cancer cells . The compound’s effects are mediated through its binding to active sites of enzymes and receptors, leading to the modulation of various cellular processes .
Comparison with Similar Compounds
Benzo[b]thiophene, 5-chloro-3-phenyl- can be compared with other similar compounds, such as:
Benzo[c]thiophene: Another isomer of benzothiophene with different substitution patterns and properties.
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzofuran: A structurally similar compound with an oxygen atom instead of sulfur.
The uniqueness of benzo[b]thiophene, 5-chloro-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
28540-36-5 |
---|---|
Molecular Formula |
C14H9ClS |
Molecular Weight |
244.74 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1-benzothiophene |
InChI |
InChI=1S/C14H9ClS/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
AHSTUNKESURKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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